1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid
Overview
Description
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
Research by Devi, Bishnoi, and Fatma (2020) explored the spectroscopic properties of a structurally similar compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using techniques like FT-IR, NMR, and UV. The study also included quantum chemical methods to analyze properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, molecular electrostatic potential, and more, providing valuable insights for the scientific community (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Hydrogenation Studies
Bolós et al. (1994) reported the synthesis of novel amino acids, including 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester, highlighting the potential application of these compounds in synthesizing derivatives of piperidine-2-carboxylic acid. This study contributes to the understanding of the synthesis process and chemical behavior of related compounds (Bolós et al., 1994).
Intermediate Synthesis in Pharmaceutical Development
Shen Li (2012) discussed the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, from 2-amino-4-methylpyridine. This study emphasizes the importance of such compounds in the development and synthesis of pharmaceuticals, demonstrating the practical applications in drug development (Shen Li, 2012).
Structural and Spectroscopic Characterization
Research by Bartoszak-Adamska et al. (2011) on diastereomeric complexes involving piperidine-3-carboxylic acid offers insights into the structural and spectroscopic characteristics of such complexes. This study contributes to the understanding of molecular interactions and the physical properties of similar compounds (Bartoszak-Adamska et al., 2011).
Chromatographic Analysis
The paper by Hulme (1955) explores the chromatographic behavior of pyridine- and piperidine-carboxylic acids, providing valuable data for the separation and identification of these compounds in various applications, including biochemical and pharmaceutical research (Hulme, 1955).
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-5-1-2-7-14(11)9-10-4-3-6-13-8-10/h3-4,6,8,11H,1-2,5,7,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACECDLPKCIEZPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408823 | |
Record name | 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025019-22-0 | |
Record name | 1-(pyridin-3-ylmethyl)piperidine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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